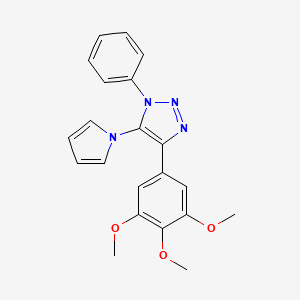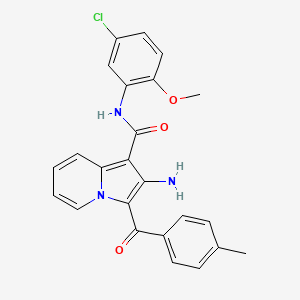![molecular formula C18H20N2O3 B2609084 1-[2-(Methoxymethyl)benzimidazolyl]-3-phenoxypropan-2-ol CAS No. 1018126-47-0](/img/structure/B2609084.png)
1-[2-(Methoxymethyl)benzimidazolyl]-3-phenoxypropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzimidazoles involves a one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process employs formic acid, iron powder, and NH4Cl as an additive to reduce the nitro group and effect the imidazole cyclization .Chemical Reactions Analysis
Benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . They act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Benzimidazole derivatives are synthesized and characterized for their potential applications in various fields. For instance, the synthesis and characterization of oligobenzimidazoles explore their electrochemical, electrical, optical, thermal, and rectification properties. These properties make benzimidazole derivatives valuable for applications in material science and electronics (Anand & Muthusamy, 2018).
Antibacterial and Antimicrobial Effects
Some benzimidazole compounds exhibit antibacterial and antimicrobial effects. The preparation and characterization of certain benzimidazole phenols and their transition metal complexes demonstrated antibacterial activity against Gram-positive bacteria, highlighting their potential use in the development of new antibacterial agents (Tavman et al., 2009).
Antimicrobial Activity of Benzimidazole Derivatives
The synthesis and antimicrobial activity evaluation of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives offer insights into their use as antimicrobial agents. This research highlights the potential of these compounds in combating microbial resistance and developing new antimicrobial strategies (Salahuddin et al., 2017).
Fluorescent Properties for Sensing Applications
The study of N-2-Aryl-1,2,3-Triazoles demonstrates the synthesis of novel blue emitting fluorophores, indicating the utility of benzimidazole derivatives in developing new materials for optical and sensing applications. Their fluorescent properties, particularly in solution, highlight their potential in creating sensors and imaging agents (Padalkar et al., 2015).
Catalysis and Green Chemistry
The catalytic oxidation of alkylated phenols to antifungal 1,4-benzoquinones using a green chemistry approach demonstrates another application area. This research suggests the role of benzimidazole derivatives in facilitating environmentally friendly chemical processes (Bernini et al., 2006).
Zukünftige Richtungen
Benzimidazole derivatives have been extensively studied for their various biological activities and are considered key heterocycles in therapeutic chemistry . They have been used in the synthesis of new compounds with antimicrobial and antiviral properties, which is a central objective today in the context of the COVID-19 pandemic . Therefore, the study and development of benzimidazole derivatives, including “1-[2-(Methoxymethyl)benzimidazolyl]-3-phenoxypropan-2-ol”, may continue to be a significant area of research in the future.
Wirkmechanismus
Target of Action
The compound “1-[2-(Methoxymethyl)benzimidazolyl]-3-phenoxypropan-2-ol” is a derivative of benzimidazole . Benzimidazole derivatives have been reported to exhibit antimicrobial and antiproliferative activities . .
Mode of Action
Benzimidazole derivatives are known to inhibit bacterial nucleic acids and proteins synthesis . This suggests that “this compound” might interact with its targets in a similar manner.
Biochemical Pathways
Benzimidazole derivatives are known to interfere with the synthesis of bacterial nucleic acids and proteins , suggesting that this compound might affect similar pathways.
Pharmacokinetics
Benzimidazole derivatives are known to have good bioavailability .
Result of Action
Benzimidazole derivatives are known to exhibit antimicrobial and antiproliferative activities , suggesting that this compound might have similar effects.
Action Environment
Benzimidazole derivatives are known to be effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions , suggesting that this compound might have similar properties.
Eigenschaften
IUPAC Name |
1-[2-(methoxymethyl)benzimidazol-1-yl]-3-phenoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-13-18-19-16-9-5-6-10-17(16)20(18)11-14(21)12-23-15-7-3-2-4-8-15/h2-10,14,21H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMZDCCXRZHHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2609002.png)



![4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2609010.png)



![Tert-butyl 4-[[(3-chloropyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2609018.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2609020.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2609021.png)


